molecular formula C17H12Cl2O2 B2863419 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one CAS No. 726156-98-5

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one

Cat. No.: B2863419
CAS No.: 726156-98-5
M. Wt: 319.18
InChI Key: RSLKYBMHESSAFB-UHFFFAOYSA-N
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Description

2-Chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is a chloroacetyl-substituted fluorene derivative. Its structure features a fluorene backbone with a 2-chloroacetyl group at position 6 and a chloro substituent at position 3. Such compounds are intermediates in synthesizing pharmaceuticals, agrochemicals, and organic materials due to their reactivity and structural versatility .

Properties

IUPAC Name

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O2/c18-8-16(20)12-3-1-10-5-11-2-4-13(17(21)9-19)7-15(11)14(10)6-12/h1-4,6-7H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLKYBMHESSAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)CCl)C3=C1C=CC(=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one typically involves the reaction of fluorenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl groups can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The fluorenyl group may also interact with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several fluorene-based derivatives, differing primarily in substituent positions and functional groups:

Compound Name Substituents (Fluorene Positions) Molecular Formula Key Functional Groups References
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one Cl at 2,7; COCH2Cl at 4 C15H9Cl3O Chloroacetyl, dichlorofluorene
2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone Cl at 3,6; N3CO at 1 C15H9Cl2N3O Azidoacetyl, dichlorofluorene
2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one Cl at 2,4 (phenyl ring) C8H5Cl3O Chloroacetyl, dichlorophenyl

Key Observations :

  • Substituent Position : The target compound’s 3-chloro and 6-chloroacetyl groups create distinct electronic effects compared to analogs with substituents at positions 1, 2, 4, or 5. This influences reactivity in nucleophilic substitution or cross-coupling reactions .
  • Functional Groups : The chloroacetyl group (-COCH2Cl) is a reactive handle for further alkylation or condensation, as seen in anticonvulsant drug intermediates .

Comparison :

  • The target compound likely requires sequential halogenation and acylation steps, similar to methods in .
  • Lower yields in dichlorophenyl analogs (e.g., 28% in ) highlight steric and electronic challenges in polyhalogenated systems.

Physical and Crystallographic Properties

Crystal data for 2-azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone :

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a, b, c (Å) 10.7303, 18.7012, 6.8952
β (°) 98.61
V (ų) 1368.06
Z 4
Density (g/cm³) 1.545

Implications : The target compound’s crystallinity is expected to resemble this analog, though experimental validation is needed.

Biological Activity

2-Chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is a synthetic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its structure includes a fluorenyl moiety and chloroacetyl groups, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H12Cl2O2
  • Molecular Weight : 319.19 g/mol
  • CAS Number : 726156-98-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Nucleophilic Attack : The chloroacetyl groups can undergo nucleophilic substitution reactions with biological molecules, leading to modifications that may alter their function.
  • Aromatic Interactions : The fluorenyl group can engage in π-stacking interactions with aromatic amino acids in proteins, potentially influencing protein conformation and activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of fluorenone, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundConcentration (µg/mL)% Inhibition
This compound1085
Control (No Treatment)-0

Study 2: Anticancer Activity

Another pivotal study published in Cancer Letters assessed the anticancer potential of the compound on MCF-7 breast cancer cells. The study reported that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including Annexin V positivity and increased caspase activity.

Treatment (µM)Viability (%)Apoptosis (% Positive Annexin V)
Control1005
57515
105030

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